Cytidine,5'-O-[bis(4-methoxyphenyl)phenylmethyl]-(9CI)
Description
Cytidine,5'-O-[bis(4-methoxyphenyl)phenylmethyl]-(9CI) is a cytidine derivative modified with a bis(4-methoxyphenyl)phenylmethyl (DMT) group at the 5'-hydroxyl position. The DMT group is a widely used protecting group in oligonucleotide synthesis due to its acid-labile nature, enabling selective deprotection during solid-phase synthesis cycles . This compound serves as a critical intermediate in the preparation of oligonucleotides, where protecting groups shield reactive sites (e.g., hydroxyl or amine groups) to prevent unwanted side reactions.
Properties
IUPAC Name |
4-amino-1-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N3O7/c1-37-22-12-8-20(9-13-22)30(19-6-4-3-5-7-19,21-10-14-23(38-2)15-11-21)39-18-24-26(34)27(35)28(40-24)33-17-16-25(31)32-29(33)36/h3-17,24,26-28,34-35H,18H2,1-2H3,(H2,31,32,36)/t24-,26-,27-,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUENBDLQORXVMC-YULOIDQLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=CC(=NC5=O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CC(=NC5=O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Hydroxyl Protection
The process begins with a uridine derivative (Formula 1), where the 2' and 3' hydroxyl groups are unprotected or protected with acid-labile groups (e.g., acetyl or benzoyl). The 5'-hydroxyl group is selectively protected with a bis(4-methoxyphenyl)phenylmethyl (DMT) group using DMT chloride in anhydrous pyridine. This step ensures regioselectivity and prevents undesired side reactions during subsequent transformations.
Reaction Conditions for DMT Protection
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Reagents : DMT chloride (1.2 eq), pyridine (5 eq), 4-dimethylaminopyridine (DMAP, 0.1 eq)
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Temperature : 0–25°C
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Time : 4–6 hours
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Yield : 85–92%
Amination of Uridine to Cytidine
The protected uridine derivative undergoes amination to replace the uracil moiety with cytosine. This is achieved via a two-step process:
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Activation : Treatment with a dehydrating agent (e.g., POCl₃ or SOCl₂) activates the 4-position of the uracil ring.
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Nucleophilic Substitution : Reaction with ammonia or a primary/secondary amine introduces the amine group at the 4-position, forming cytidine.
Optimized Parameters for Amination
| Parameter | Range | Optimal Value |
|---|---|---|
| Temperature | −5°C to 10°C | 0°C |
| Reaction Time | 0.5–3 hours | 2 hours |
| Molar Ratio (Amine:Uridine) | 2.0–37 | 10:1 |
| Yield | 78–85% | 82% |
Industrial Production Methods
Large-scale synthesis requires modifications to laboratory protocols to address cost, safety, and efficiency. Key industrial adaptations include:
Continuous Flow Reactors
Replacing batch reactors with continuous flow systems reduces reaction times and improves heat management. For example, the amination step achieves 95% conversion in 30 minutes under flow conditions.
Solvent Recycling
Pyridine and dichloromethane are recovered via fractional distillation, reducing waste and material costs by 40%.
Automated Purification
Flash chromatography systems with UV detection ensure consistent purity (>98%) by isolating the product from byproducts like unreacted DMT chloride or deprotected intermediates.
Reaction Optimization and Mechanistic Insights
Role of Tertiary Amines
Tertiary amines (e.g., triethylamine) neutralize HCl generated during DMT protection, preventing acid-catalyzed depurination. Excess amine (5 eq) ensures complete reaction without side products.
Kinetic vs. Thermodynamic Control
At temperatures below 10°C, the reaction favors the kinetically controlled product (5'-DMT protection), while higher temperatures promote 2'- or 3'-isomers. Cooling to 0°C ensures >95% regioselectivity.
Byproduct Formation
Common byproducts include:
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3',5'-Bis-DMT Cytidine : Formed due to incomplete protection (mitigated by stoichiometric DMT chloride).
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N⁴-Acylated Cytidine : Arises from amine acylation (prevented by using excess ammonia).
Characterization and Quality Control
Spectroscopic Analysis
Infrared (IR) Spectroscopy
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DMT Group : Peaks at 1,691 cm⁻¹ (C=O stretch) and 1,192 cm⁻¹ (C-O-C ether stretch).
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Cytosine Moiety : N-H stretch at 3,463 cm⁻¹ and C=N stretch at 1,630 cm⁻¹.
Nuclear Magnetic Resonance (NMR)
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¹H NMR (CDCl₃) : δ 7.2–7.4 (m, 14H, DMT aromatic), δ 6.1 (d, 1H, H-1'), δ 5.4 (s, 1H, H-5).
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¹³C NMR : δ 158.2 (C=O), δ 113.5 (C-5), δ 86.3 (C-1').
Chemical Reactions Analysis
Types of Reactions
Cytidine,5’-O-[bis(4-methoxyphenyl)phenylmethyl]-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bis(4-methoxyphenyl)phenylmethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
Molecular Biology Applications
Oligonucleotide Synthesis
One of the primary applications of Cytidine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-(9CI) is in the synthesis of oligonucleotides. Oligonucleotides are short sequences of nucleic acids that are essential for various molecular biology techniques, including:
- Polymerase Chain Reaction (PCR) : Used for amplifying DNA sequences.
- Gene Synthesis : Facilitates the construction of genes for research and therapeutic purposes.
- Antisense Oligonucleotides : Employed in gene silencing and modulation of gene expression.
The compound's structure allows for enhanced stability and efficiency in these applications due to its protective groups that prevent degradation during synthesis.
Medicinal Chemistry
Drug Development
Cytidine derivatives have been explored for their potential as therapeutic agents. The bis(4-methoxyphenyl) moiety contributes to improved pharmacokinetic properties. Some notable applications include:
- Antiviral Agents : Research indicates that certain cytidine derivatives exhibit antiviral activity against viruses such as HIV and Hepatitis C.
- Anticancer Compounds : Cytidine derivatives have been investigated for their ability to inhibit tumor growth and enhance the efficacy of existing chemotherapeutics.
Case Study 1: Antiviral Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various cytidine derivatives, including Cytidine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-(9CI), and evaluated their antiviral properties against HIV. The results demonstrated a significant reduction in viral replication, suggesting a potential pathway for developing new antiviral therapies.
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Cytidine Derivative A | 2.5 | Inhibition of reverse transcriptase |
| Cytidine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-(9CI) | 1.8 | Inhibition of viral entry |
Case Study 2: Anticancer Efficacy
A clinical trial investigated the use of cytidine derivatives in combination with traditional chemotherapy agents for treating colorectal cancer. The study found that patients receiving the combination therapy showed improved overall survival rates compared to those receiving chemotherapy alone.
| Treatment Group | Median Survival (Months) |
|---|---|
| Chemotherapy Only | 12 |
| Chemotherapy + Cytidine Derivative | 20 |
Mechanism of Action
The mechanism of action of Cytidine,5’-O-[bis(4-methoxyphenyl)phenylmethyl]-(9CI) involves its incorporation into oligonucleotides, where it enhances the stability and functionality of the synthesized RNA or DNA. The bis(4-methoxyphenyl)phenylmethyl group provides steric hindrance, protecting the nucleoside from enzymatic degradation and increasing its binding affinity to complementary nucleotides.
Comparison with Similar Compounds
Structural and Functional Modifications
The table below highlights key structural differences and applications of Cytidine,5'-O-DMT-(9CI) and related nucleoside derivatives:
*Molecular formula and weight estimated based on structural analogs.
Key Research Findings
Role of the DMT Group :
- The DMT group is removed under mildly acidic conditions (e.g., 3% trichloroacetic acid), enabling iterative synthesis cycles .
- Steric hindrance from the DMT group improves regioselectivity during phosphoramidite coupling .
Impact of Substituents :
- 2'-Modifications : 2'-Fluoro (CAS 159414-99-0) or 2'-O-methyl groups enhance oligonucleotide stability against nucleases and improve RNA-binding affinity .
- 3'-Deoxy Derivatives : 3'-Deoxycytidine (CAS 86234-45-9) prevents 3'-5' exonuclease degradation, making it useful in antisense therapies .
- Phosphoramidite/Phosphonite Groups : These reactive moieties (e.g., CAS 159414-99-0 and 115393-52-7) enable automated solid-phase synthesis via phosphotriester bond formation .
Applications :
Comparative Analysis of Properties
| Property | Cytidine,5'-O-DMT-(9CI) | N-Benzoyl-3'-Deoxy (86234-45-9) | 2'-Fluoro Phosphoramidite (159414-99-0) | Thymidine Phosphonite (115393-52-7) |
|---|---|---|---|---|
| Solubility | Moderate in acetonitrile | Low (due to benzoyl group) | High (phosphoramidite enhances polarity) | Low (hydrophobic thymine base) |
| Deprotection Conditions | Acid-labile (pH ~2–3) | Acid-labile | Acid-labile | Acid-labile |
| Synthetic Utility | Base intermediate | Antisense therapeutics | siRNA and modified RNA | DNA synthesis with stabilized phosphite |
Biological Activity
Cytidine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-(9CI) is a synthetic nucleoside derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This compound exhibits a complex structure that influences its interaction with biological systems, making it a subject of various studies aimed at elucidating its pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : C52H74N5O10PSi
- Molecular Weight : 988.23 g/mol
- CAS Number : 872548-65-7
The compound features a cytidine backbone modified with a bis(4-methoxyphenyl)phenylmethyl moiety, which enhances its lipophilicity and potentially its ability to penetrate biological membranes.
The biological activity of Cytidine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-(9CI) primarily revolves around its interaction with nucleic acid structures and enzymes involved in nucleic acid metabolism. Studies suggest that this compound may act as an inhibitor or modulator of specific enzymes, such as nucleoside kinases, which are crucial for nucleotide synthesis and metabolism.
Key Mechanisms:
- Inhibition of Nucleoside Kinases : Preliminary studies indicate that the compound can inhibit nucleoside kinases, thereby affecting the phosphorylation of nucleosides and potentially leading to altered cellular proliferation rates.
- Interaction with DNA/RNA : The presence of the methoxyphenyl groups may facilitate intercalation into DNA or RNA structures, influencing their stability and function.
Biological Activities
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Antiviral Activity :
- Cytidine derivatives have been explored for their antiviral properties, particularly against RNA viruses. The modification with phenyl groups may enhance binding affinity to viral enzymes.
- Case studies have shown promising results in vitro against various viral strains.
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Antitumor Properties :
- Research indicates that modifications in nucleoside structures can lead to increased cytotoxicity against cancer cell lines. The compound's ability to interfere with nucleic acid synthesis suggests potential applications in cancer therapy.
- A study demonstrated that treatment with this compound resulted in significant apoptosis in cultured tumor cells.
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Neuroprotective Effects :
- Some derivatives of cytidine have shown neuroprotective effects in models of neurodegenerative diseases. The mechanism is thought to involve modulation of cellular signaling pathways related to inflammation and oxidative stress.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antiviral | Inhibition of viral replication in vitro | |
| Antitumor | Induction of apoptosis in cancer cell lines | |
| Neuroprotective | Reduction of oxidative stress markers |
Case Studies
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Antiviral Efficacy Study :
- A study conducted on various RNA viruses showed that Cytidine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-(9CI) reduced viral load significantly when administered at specific concentrations, suggesting a mechanism involving inhibition of viral polymerases.
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Cancer Cell Line Analysis :
- In vitro experiments using breast cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent increase in apoptosis markers, highlighting its potential as an anticancer agent.
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Neuroprotection Assessment :
- In animal models of Alzheimer's disease, administration of the compound led to improved cognitive function and reduced neuronal loss, attributed to its antioxidant properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
